4-methoxy-2,3-dihydro-1H-indole

Vue d'ensemble

Description

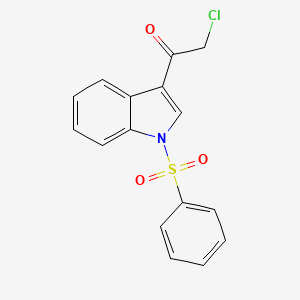

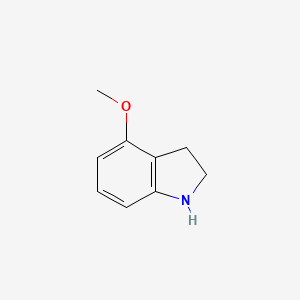

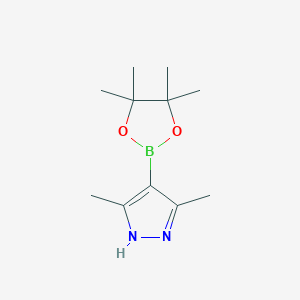

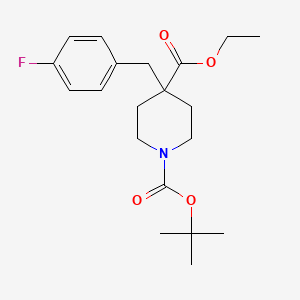

“4-methoxy-2,3-dihydro-1H-indole” is a chemical compound with the molecular formula C9H11NO . It is also known as 4-methoxyindoline .

Synthesis Analysis

There are several papers that discuss the synthesis of indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole . These papers describe various synthetic methodologies to provide indole and its derivatives .

Molecular Structure Analysis

The molecular structure of 4-methoxy-2,3-dihydro-1H-indole consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system, and does not have alkaline properties .

Chemical Reactions Analysis

There are several studies that discuss the chemical reactions of indole derivatives . These studies show that indole derivatives can react with various compounds to form new compounds with different properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-2,3-dihydro-1H-indole include a boiling point of 278.1±29.0 °C and a density of 1.076±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Applications De Recherche Scientifique

Antioxidant Properties and Protection Against Radical-Induced Oxidation

The antioxidant capabilities of indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole, have been demonstrated through their ability to protect erythrocytes and DNA from radical-induced oxidation. These compounds exhibit concentration-dependent protection, highlighting the significance of methoxy, methyl, and cyclohexyl substituents in enhancing antioxidant activities. Studies have shown that structural features such as cyclohexyl and methoxy substituents significantly contribute to the superior antioxidant properties of these indole derivatives, offering direct evidence for their radical-scavenging activities (Zhao & Liu, 2009).

Synthetic Applications and Antivascular Agents

4-Methoxy-2,3-dihydro-1H-indole and its analogs have been studied for their potential in synthesizing new compounds with significant biological activities. For instance, the compound BPR0L075, designed as a heterocyclic analogue of combretastatin A4, has been evaluated for its antivascular properties. New disubstituted analogues of this compound have shown potent inhibitory effects on tubulin polymerization and cytotoxicity against melanoma cells, indicating their potential as antivascular agents (Ty et al., 2008).

Catalytic and Coupling Reactions

The catalytic properties of 4-methoxy-2,3-dihydro-1H-indole derivatives have been explored in various chemical reactions. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids has been reported, showcasing mild and efficient methods towards diverse product formation. This type of reaction highlights the utility of indole derivatives in facilitating C-C and C-N bond formation, contributing to advancements in synthetic organic chemistry (Zheng, Zhang, & Cui, 2014).

Antimicrobial and Antibacterial Activities

Indole derivatives have also been investigated for their antimicrobial and antibacterial activities. Synthesis of substituted indoles and evaluation of their biological activities have led to the identification of compounds with significant antimicrobial potential. For example, certain 3-(aryl)- and 3-(heteroaryl)indoles have been synthesized and shown to exhibit high antibacterial potency, providing a promising avenue for developing new antimicrobial agents (Al-Hiari, Qaisi, El-Abadelah, & Voelter, 2006).

Orientations Futures

Indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole, have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been investigated for their potential as biologically active compounds for the treatment of various diseases . Future research will likely continue to explore the potential of these compounds in drug discovery and development .

Propriétés

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOTXFNRNVNXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585691 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-2,3-dihydro-1H-indole | |

CAS RN |

7555-94-4 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

ruthenium(II)](/img/structure/B1316115.png)

![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)